molecular formula C18H30N2O5Si B14249711 3'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-prop-2-en-1-yluridine CAS No. 492452-95-6

3'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-prop-2-en-1-yluridine

Cat. No.: B14249711
CAS No.: 492452-95-6
M. Wt: 382.5 g/mol
InChI Key: XTDZFDYAGDZPKU-RRFJBIMHSA-N
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Description

3’-O-[tert-Butyl(dimethyl)silyl]-2’-deoxy-5-prop-2-en-1-yluridine: is a synthetic nucleoside analog. This compound is characterized by the presence of a tert-butyl(dimethyl)silyl group attached to the 3’-hydroxyl group of 2’-deoxyuridine, and a prop-2-en-1-yl group attached to the 5-position of the uracil base. These modifications enhance the compound’s stability and lipophilicity, making it a valuable tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-[tert-Butyl(dimethyl)silyl]-2’-deoxy-5-prop-2-en-1-yluridine typically involves multiple steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring stringent quality control measures to maintain the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: KMnO4, OsO4

    Reducing Agents: LiAlH4, NaBH4

    Deprotection Reagents: TBAF, acidic conditions (e.g., acetic acid/water mixture)

Major Products:

    Oxidation Products: Oxidized derivatives of the prop-2-en-1-yl group

    Reduction Products: Reduced forms of the uracil base or the prop-2-en-1-yl group

    Deprotected Products: Free hydroxyl group at the 3’-position

Mechanism of Action

The mechanism of action of 3’-O-[tert-Butyl(dimethyl)silyl]-2’-deoxy-5-prop-2-en-1-yluridine involves its incorporation into DNA or RNA strands during nucleic acid synthesis. The presence of the tert-butyl(dimethyl)silyl group enhances the compound’s stability, while the prop-2-en-1-yl group may interact with specific molecular targets, potentially inhibiting viral replication or affecting cellular processes .

Properties

CAS No.

492452-95-6

Molecular Formula

C18H30N2O5Si

Molecular Weight

382.5 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-2-enylpyrimidine-2,4-dione

InChI

InChI=1S/C18H30N2O5Si/c1-7-8-12-10-20(17(23)19-16(12)22)15-9-13(14(11-21)24-15)25-26(5,6)18(2,3)4/h7,10,13-15,21H,1,8-9,11H2,2-6H3,(H,19,22,23)/t13-,14+,15+/m0/s1

InChI Key

XTDZFDYAGDZPKU-RRFJBIMHSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)CC=C

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)CC=C

Origin of Product

United States

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